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molecular formula C12H9N3O5 B3052314 Benzenamine, 2-nitro-4-(4-nitrophenoxy)- CAS No. 40257-56-5

Benzenamine, 2-nitro-4-(4-nitrophenoxy)-

Cat. No. B3052314
M. Wt: 275.22 g/mol
InChI Key: CFIDSVMFMCEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238813B2

Procedure details

To a solution of 4-acetamidophenol (7.56 g, 50 mmol) in DMF (20 ml) was added 60% NaH (2.2 g) followed by 5-chloro-2-nitroaniline (9.06 g, 50 mmol). The mixture was heated to 120° C. overnight. After cooling, 800 ml of water was added and the resultant solid was collected by filtration. Desiccation in vacuo gave intermediate 1 as a brown solid (13.75 g, 96%): MS m/e 286 (M−1).
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=O)C.[H-].[Na+].Cl[C:15]1[CH:16]=[CH:17][C:18]([N+:22]([O-:24])=[O:23])=[C:19]([CH:21]=1)[NH2:20].[OH2:25].CN(C=[O:30])C>>[N+:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:16]2[CH:15]=[CH:21][C:19]([NH2:20])=[C:18]([N+:22]([O-:24])=[O:23])[CH:17]=2)=[CH:7][CH:6]=1)([O-:30])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
7.56 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.06 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC(=C(N)C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.75 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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